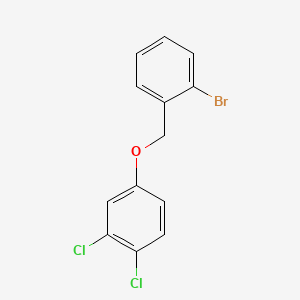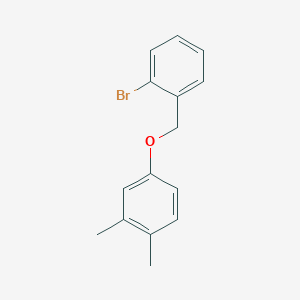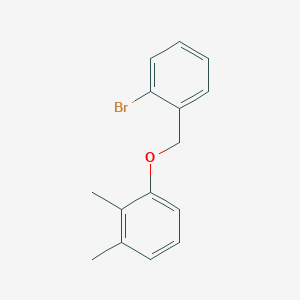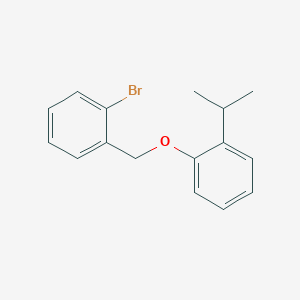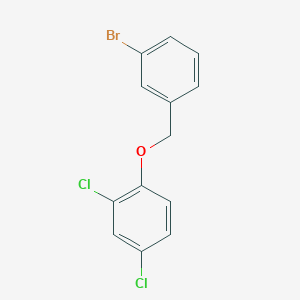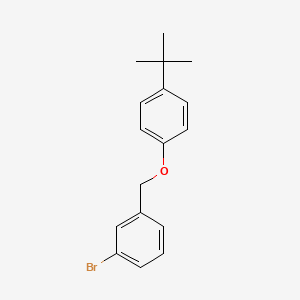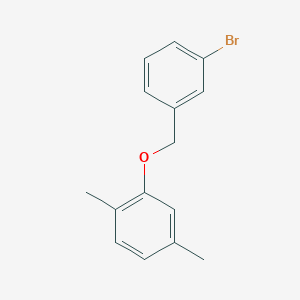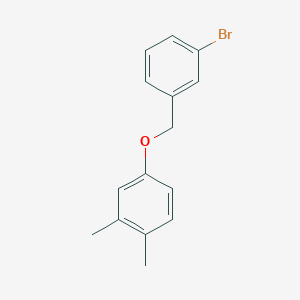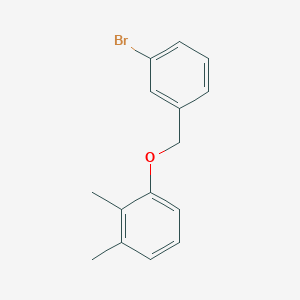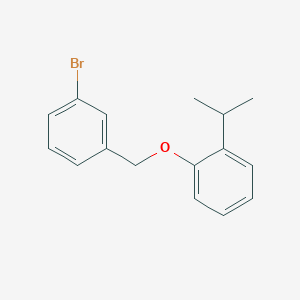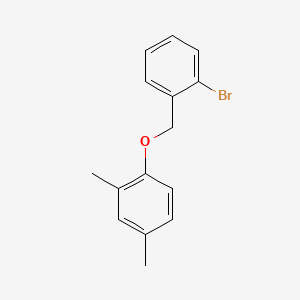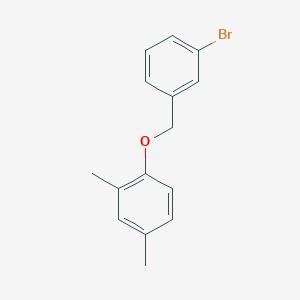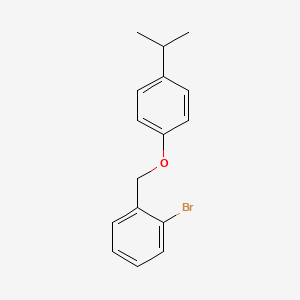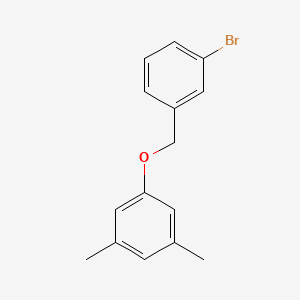
3-Bromobenzyl-(3,5-dimethylphenyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzyl-(3,5-dimethylphenyl)ether: is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound features a bromobenzyl group attached to a dimethylphenyl ether moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromobenzyl-(3,5-dimethylphenyl)ether involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods:
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions for higher yields and purity. The process may include:
Continuous flow reactors: for better control over reaction parameters
Purification steps: such as recrystallization or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions:
3-Bromobenzyl-(3,5-dimethylphenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ether moiety can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF at 80°C
Oxidation: Potassium permanganate (KMnO4) in acetone at room temperature
Reduction: Lithium aluminum hydride (LiAlH4) in ether at 0°C
Major Products:
Substitution: 3-Azidobenzyl-(3,5-dimethylphenyl)ether
Oxidation: 3-Bromobenzyl-(3,5-dimethylphenol)
Reduction: Benzyl-(3,5-dimethylphenyl)ether
Applications De Recherche Scientifique
Chemistry:
3-Bromobenzyl-(3,5-dimethylphenyl)ether is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used to study the effects of brominated aromatic ethers on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.
Medicine:
Potential applications in medicine include the development of new drugs targeting specific pathways involving brominated aromatic compounds. Its derivatives may exhibit biological activity useful in treating diseases.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromobenzyl-(3,5-dimethylphenyl)ether depends on its specific application
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity.
Cellular Pathways: The compound can influence cellular signaling pathways, affecting cell function and behavior.
Comparaison Avec Des Composés Similaires
- 3-Bromobenzyl-(4-methylphenyl)ether
- 3-Bromobenzyl-(2,6-dimethylphenyl)ether
- 3-Chlorobenzyl-(3,5-dimethylphenyl)ether
Comparison:
Compared to similar compounds, 3-Bromobenzyl-(3,5-dimethylphenyl)ether is unique due to the specific positioning of the bromine and dimethyl groups, which can influence its reactivity and interactions. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the dimethyl groups can affect its steric and electronic properties.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-6-12(2)8-15(7-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEMBLWQQGVHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

